![molecular formula C15H14Cl2N4O2 B2514712 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1795297-24-3](/img/structure/B2514712.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as IM156, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has been conducted on pyrazole-acetamide derivatives to study their coordination with metal ions and the resultant complexes' antioxidant activities. For instance, novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating potential applications in studying oxidative stress-related diseases or developing antioxidant compounds (Chkirate et al., 2019).
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has demonstrated anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds in treating seizures or epilepsy (Aktürk et al., 2002).
Insecticidal Assessment
Some studies have focused on the synthesis of heterocycles incorporating a thiadiazole moiety, assessing their insecticidal potential against certain pests. This indicates possible applications in developing safer, more effective pest control agents (Fadda et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-11-1-2-13(12(17)9-11)23-10-14(22)18-5-6-20-7-8-21-15(20)3-4-19-21/h1-4,7-9H,5-6,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJKFXOLQULLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide |
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